molecular formula C14H12N2O3 B1331043 N-benzyl-2-nitrobenzamide CAS No. 52745-10-5

N-benzyl-2-nitrobenzamide

Cat. No. B1331043
CAS RN: 52745-10-5
M. Wt: 256.26 g/mol
InChI Key: MMWHBIQCFGNKCY-UHFFFAOYSA-N
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Description

N-benzyl-2-nitrobenzamide is a chemical compound that is part of a broader class of benzamide derivatives. These compounds are of significant interest due to their potential applications in medicinal chemistry and as intermediates in the synthesis of various nitrogenous heterocycles . The nitrobenzamide moiety is particularly noteworthy for its antimycobacterial properties, as some derivatives have shown considerable in vitro antitubercular activity .

Synthesis Analysis

The synthesis of N-benzyl-2-nitrobenzamide derivatives can involve various methods. For instance, N-benzyl-2-nitrobenzenesulfonamides can undergo base-mediated intramolecular arylation to yield benzhydrylamines, which are precursors to nitrogenous heterocycles . Additionally, nitrobenzamide derivatives can be synthesized from the ring-opening reactions of benzoxazinones or by refluxing with thionyl chloride followed by treatment with carboxylic acids in the presence of a base . The synthesis process can be influenced by the presence of electron-withdrawing groups and the specific conditions employed, such as the choice of solvent and temperature .

Molecular Structure Analysis

The molecular structure of N-benzyl-2-nitrobenzamide derivatives has been elucidated using various spectroscopic techniques and single-crystal X-ray diffraction data. These compounds often crystallize in monoclinic space groups and exhibit dihedral angles between aromatic rings, indicating the spatial orientation of the molecular framework . Hydrogen bonding plays a crucial role in the crystal packing of these molecules, with N-H...O and C-H...O interactions stabilizing the structure .

Chemical Reactions Analysis

N-benzyl-2-nitrobenzamide derivatives can participate in a range of chemical reactions. For example, they can undergo alcoholysis in the presence of metal ions such as Ni(II), Zn(II), and Cu(II), which significantly accelerates the reaction compared to uncomplexed amides . Photo-rearrangement reactions are also possible, leading to the formation of azo compounds, although the presence of electron-attracting substituents can affect the photostability of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzyl-2-nitrobenzamide derivatives are closely related to their molecular structure. The presence of nitro groups and their orientation with respect to the phenyl rings can influence the compound's reactivity and interaction with other molecules . The crystal structure analysis provides insights into the molecular dimensions and the potential for intermolecular interactions, which are essential for understanding the compound's behavior in different environments . Density functional theory (DFT) calculations can further complement the understanding of these properties by providing theoretical data on electronic energy levels and molecular electrostatic potential maps .

Scientific Research Applications

  • Synthesis of Benzamides

    • Field : Organic Chemistry
    • Application : Benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
    • Method : The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
    • Results : A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives is reported .
  • Mechanosynthesis of N-(2,2-Diphenylethyl)-4-nitrobenzamide

    • Field : Organic Chemistry
    • Application : The resulting bio-functional hybrid compound was meticulously characterized through the analysis of 1H-, 13C-NMR, UV, and detailed mass spectral analysis .
    • Method : The compound was synthesized by reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride .
    • Results : The eco-friendly mechanosynthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide was outlined .
  • Improvement of Electro-Optical Responses

    • Field : Material Science
    • Application : Improvements in electro-optical responses of LC devices by doping organic N-benzyl-2-methyl-4-nitroaniline (BNA) and Morpholinium 2-chloro-4-nitrobenzoate (M2C4N) in nematic liquid crystals (LCs) have been reported .
  • Pharmaceutical Industry

    • Field : Pharmaceutical Chemistry
    • Application : Benzamides, including N-benzyl-2-nitrobenzamide, are widely used in the pharmaceutical industry. They are found in the structures of potential drug compounds such as loperamide (Imodium AD, antidiarrheal), acetaminophen (analgesic), and lidocaine (Xylocaine, local anesthetic) .
  • Paper and Plastic Industries

    • Field : Industrial Chemistry
    • Application : Benzamides are also widely used in industries such as paper, plastic, and rubber .
  • Agricultural Areas

    • Field : Agricultural Chemistry
    • Application : Benzamides are used in agricultural areas .
  • Pharmaceutical Industry

    • Field : Pharmaceutical Chemistry
    • Application : Benzamides, including N-benzyl-2-nitrobenzamide, are widely used in the pharmaceutical industry. They are found in the structures of potential drug compounds such as loperamide (Imodium AD, antidiarrheal), acetaminophen (analgesic), and lidocaine (Xylocaine, local anesthetic) .
  • Paper and Plastic Industries

    • Field : Industrial Chemistry
    • Application : Benzamides are also widely used in industries such as paper, plastic, and rubber .
  • Agricultural Areas

    • Field : Agricultural Chemistry
    • Application : Benzamides are used in agricultural areas .

Safety And Hazards

While specific safety and hazard information for N-benzyl-2-nitrobenzamide is not available, benzamides are generally considered hazardous according to the 2012 OSHA Hazard Communication Standard . They can cause skin irritation and serious eye damage, and they have specific target organ toxicity .

properties

IUPAC Name

N-benzyl-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c17-14(15-10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)16(18)19/h1-9H,10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWHBIQCFGNKCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350227
Record name N-benzyl-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-nitrobenzamide

CAS RN

52745-10-5
Record name N-benzyl-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Chen, X Liu, W Shi, S Zheng, G Wang… - The Journal of organic …, 2020 - ACS Publications
A novel and efficient method has been proposed for the synthesis of 1,4-benzodiazepine-5-ones from o-nitrobenzoic N-allylamides by using molybdenyl acetylacetonate and copper(II) …
Number of citations: 8 pubs.acs.org
LY Chen, MF Wu - Synthesis, 2019 - thieme-connect.com
An efficient NHC-catalyzed amidation between esters and amines or hydrazines is described. This strategy was tolerant for a wide scope of substrates, affording a series of amides (or …
Number of citations: 6 www.thieme-connect.com

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